1H-1-Ethyl Candesartan chemical structure and properties
1H-1-Ethyl Candesartan chemical structure and properties
An In-Depth Technical Guide to 1H-1-Ethyl Candesartan: Structure, Properties, and Analytical Control
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1H-1-Ethyl Candesartan, a significant process-related impurity associated with the antihypertensive drug Candesartan Cilexetil. Designed for researchers, analytical scientists, and drug development professionals, this document delves into the molecule's chemical identity, physicochemical properties, synthetic origin, and the critical analytical methodologies required for its identification and control in pharmaceutical manufacturing.
Introduction: The Significance of Process-Related Impurities
In the synthesis of any Active Pharmaceutical Ingredient (API), the formation of impurities is an inevitable consequence of the chemical process. These impurities, even in minute quantities, can have a significant impact on the safety and efficacy of the final drug product. Regulatory bodies worldwide, under the guidance of frameworks like the International Council for Harmonisation (ICH), mandate stringent control over these substances. 1H-1-Ethyl Candesartan (also known as Candesartan N1-Ethyl Impurity) is a notable process-related impurity in the manufacturing of Candesartan Cilexetil, an angiotensin II receptor blocker used to treat hypertension.[1][2][3] Understanding its structure, properties, and genesis is paramount for developing robust analytical methods to ensure the purity and quality of the API.
Chemical Identity and Physicochemical Properties
1H-1-Ethyl Candesartan is structurally analogous to the active drug, Candesartan, differing by the presence of an ethyl group on one of the nitrogen atoms of the tetrazole ring. This seemingly minor modification alters its physicochemical properties and necessitates its classification and control as a distinct chemical entity.
Table 1: Chemical Identifiers for 1H-1-Ethyl Candesartan
| Identifier | Value | Source(s) |
| IUPAC Name | 2-Ethoxy-1-[[2'-(1-ethyl-1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylic acid | [1][3][4][5] |
| CAS Number | 1246817-38-8 | [1][4][5][] |
| Molecular Formula | C₂₆H₂₄N₆O₃ | [1][4][5] |
| Molecular Weight | 468.51 g/mol | [1][4][] |
| Synonyms | N1-Ethyl Candesartan, Candesartan N1-Ethyl Impurity | [3][7] |
Table 2: Physicochemical Properties of 1H-1-Ethyl Candesartan
| Property | Value | Source(s) |
| Melting Point | 186-188 °C | [5][] |
| Solubility | Slightly soluble in Chloroform and Methanol. | [] |
| Appearance | Off-white to pale yellow solid (inferred from related compounds). | [8] |
Structural Relationship and Genesis
To appreciate the context of 1H-1-Ethyl Candesartan, it is essential to visualize its relationship with the parent drug, Candesartan, and its prodrug form, Candesartan Cilexetil. The prodrug, Candesartan Cilexetil, is designed to increase bioavailability and is hydrolyzed in the body to the active Candesartan moiety.[9][10] 1H-1-Ethyl Candesartan is an impurity that can arise during the synthesis of the API.
Caption: Structural relationship between Candesartan, its prodrug, and the N1-Ethyl impurity.
The formation of this impurity is typically attributed to the presence of residual ethylating agents (e.g., ethyl iodide, diethyl sulfate) or solvents (e.g., ethanol) reacting with the nucleophilic tetrazole ring of Candesartan or its precursors under specific pH and temperature conditions during the manufacturing process. A study investigating impurities in Candesartan Cilexetil identified a related structure, the ethyl ester of 1H-1-Ethyl Candesartan, and proposed a plausible mechanism involving transesterification and alkylation.[11][12]
Caption: Plausible formation pathway for the 1H-1-Ethyl Candesartan impurity.
Analytical Characterization and Control
Robust analytical methods are crucial for the detection, identification, and quantification of 1H-1-Ethyl Candesartan to ensure the quality of Candesartan Cilexetil. A multi-step approach combining chromatography and spectroscopy is standard practice.
Caption: General analytical workflow for impurity identification and characterization.
Experimental Protocol: HPLC Method for Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is the cornerstone for separating 1H-1-Ethyl Candesartan from the main API and other related substances. The following is a representative protocol based on methods described for Candesartan Cilexetil impurity analysis.[13][14]
Objective: To resolve and quantify 1H-1-Ethyl Candesartan in a Candesartan Cilexetil bulk sample.
Instrumentation:
-
HPLC system with a UV detector
-
C18 or Cyano analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Phosphate buffer (e.g., pH 3.0, prepared with potassium dihydrogen phosphate and phosphoric acid)
-
Water (HPLC grade)
-
Candesartan Cilexetil reference standard and sample
-
1H-1-Ethyl Candesartan reference standard (if available)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of phosphate buffer and acetonitrile. A common starting point is a 50:50 (v/v) ratio.[14] The composition may be delivered isocratically or as a gradient to optimize separation.
-
Standard Preparation: Accurately weigh and dissolve the 1H-1-Ethyl Candesartan reference standard in a suitable diluent (e.g., mobile phase or Acetonitrile:Water 80:20) to a known concentration (e.g., 1 µg/mL).
-
Sample Preparation: Accurately weigh and dissolve the Candesartan Cilexetil bulk sample in the diluent to a known concentration (e.g., 1 mg/mL).
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm[13]
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
System Suitability: Verify the system's performance by checking parameters like theoretical plates, tailing factor, and resolution between the impurity and the main API peak.
-
Quantification: Identify the 1H-1-Ethyl Candesartan peak in the sample chromatogram by comparing its retention time with that of the reference standard. Calculate the concentration based on the peak area response relative to the standard.
Mass Spectrometry for Structural Confirmation
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for confirming the identity of impurities. For 1H-1-Ethyl Candesartan (C₂₆H₂₄N₆O₃), the expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ would be approximately 469.5. Tandem MS (MS/MS) experiments can be performed to fragment the molecule, providing further structural evidence that distinguishes it from Candesartan and other isomers.[11][12]
NMR Spectroscopy for Definitive Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy provides unambiguous structural confirmation. For 1H-1-Ethyl Candesartan, the key diagnostic signals in the ¹H NMR spectrum would be a triplet and a quartet characteristic of an ethyl group (CH₂-CH₃), with chemical shifts indicative of its attachment to the electron-withdrawing tetrazole ring. Comparison with the NMR spectra of Candesartan would clearly show the absence of the broad N-H proton of the tetrazole and the appearance of these new ethyl group signals.[11][14]
Conclusion and Regulatory Perspective
1H-1-Ethyl Candesartan serves as a critical case study in the importance of impurity profiling in pharmaceutical manufacturing. Its presence as a process-related impurity in Candesartan Cilexetil requires a thorough understanding of its chemical properties and a validated, multi-faceted analytical control strategy. By employing robust HPLC methods for detection and quantification, supported by definitive spectroscopic techniques like MS and NMR for identification, drug manufacturers can ensure that the levels of this and other impurities are maintained within safe, regulatory-compliant limits, thereby guaranteeing the quality and safety of the final medicinal product.
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